molecular formula C14H11ClO2 B581032 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid CAS No. 1215206-65-7

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

Cat. No. B581032
M. Wt: 246.69
InChI Key: LKZYMTIAXBGCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Chloro-3’-methylbiphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H11ClO2 . It is used as a reagent in Suzuki-Miyaura reactions of aryl and heteroaryl halides with aryl (heteroaryl)boronic acids in water using a palladium-EDTA catalyst .


Molecular Structure Analysis

The molecular weight of 2’-Chloro-3’-methylbiphenyl-3-carboxylic acid is 246.69 g/mol . The InChIKey, a unique identifier for the compound, is IAZJDWZUCUHVPQ-UHFFFAOYSA-N . The compound has a total of 2 rotatable bonds .

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Heterocyclic Compounds : Compounds similar to 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid are used in the synthesis of heterocyclic compounds. For instance, derivatives of thiophene carboxylic acids are synthesized through halogenation and alkylation processes. These methods yield thiophene diols and their ethers, which are crucial in producing thiotetronic acids and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
  • Thermodynamic Properties : The study of thermodynamic properties of chlorinated furan carboxylic acid derivatives in organic solvents has been conducted. Such research helps understand the solubility and reactivity of these compounds, which is critical for their application in material science and organic synthesis (Sobechko et al., 2019).

Pharmaceutical Research

  • Antibacterial Activities : Similar compounds, such as 3-methylthio-3-cephem-4-carboxylic acids, have been synthesized and evaluated for their antibacterial activities. These studies are foundational for developing new antibiotics and understanding the structure-activity relationship of cephalosporin derivatives (Sakagami et al., 1987).
  • Anti-inflammatory Applications : The structural analysis of tolfenamic acid, an anti-inflammatory drug, highlights the importance of chloro and methyl substitutions on the phenyl ring for pharmaceutical applications. Such studies provide insights into drug design and the significance of halogenated carboxylic acids in medicinal chemistry (Kim et al., 1996).

Chemical Transformations and Reactions

  • Esterification Processes : Research into the esterification of carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent illustrates the role of chlorinated compounds in facilitating ester formation. Such reactions are fundamental in organic chemistry, with applications ranging from material science to pharmaceutical synthesis (Takimoto et al., 1981).

properties

IUPAC Name

3-(2-chloro-3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZYMTIAXBGCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681780
Record name 2'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

CAS RN

1215206-65-7
Record name 2′-Chloro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.